5-Amino-1-(5-bromo-2-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Description
Properties
IUPAC Name |
5-amino-1-(5-bromo-2-chlorophenyl)-3-methylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClN4/c1-6-8(5-14)11(15)17(16-6)10-4-7(12)2-3-9(10)13/h2-4H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFSQUWVPJSIPLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C#N)N)C2=C(C=CC(=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrazole Ring
The formation of the pyrazole ring can be achieved by reacting a hydrazine derivative with a 1,3-diketone or β-keto ester under acidic or basic conditions. This step is fundamental in creating the core structure of the pyrazole.
Introduction of the Cyano Group
The introduction of the cyano group often involves the use of cyanogen bromide or similar reagents to introduce the cyano group at the 4-position of the pyrazole ring. This step is critical for the final structure of the compound.
Amination
The amino group can be introduced via nucleophilic substitution reactions using ammonia or amines. This step completes the functionalization of the pyrazole ring.
Detailed Synthetic Routes
Several synthetic routes can be employed for the preparation of 5-aminopyrazoles, which are relevant to the synthesis of the target compound:
Reaction of β-Ketonitriles with Hydrazines
This method involves the condensation of β-ketonitriles with hydrazines to form 5-aminopyrazoles. The reaction proceeds through the formation of hydrazones, which then undergo cyclization to yield the pyrazole derivatives.
Reaction of Malononitrile and Its Derivatives with Hydrazines
Malononitrile and its derivatives react with hydrazines to yield 3,5-diaminopyrazoles. This method is versatile and can be adapted for various substituents.
Miscellaneous Methods
Other methods include solid-phase synthesis, multi-component reactions, and ring transformations. These approaches offer flexibility and efficiency in synthesizing complex pyrazole derivatives.
Industrial Production Considerations
Industrial production of this compound would involve optimizing the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and green chemistry principles can be applied to achieve these goals.
Spectroscopic Confirmation
The structure of the compound can be confirmed using spectroscopic techniques such as IR and NMR. IR spectroscopy can detect functional groups like -NH₂ (~3400 cm⁻¹), -CN (~2193 cm⁻¹), and aromatic C=C (~1681 cm⁻¹). ¹H NMR can identify substituent environments, such as the methyl group (δ ~1.83 ppm, singlet) and aromatic protons (δ ~7.2–7.85 ppm, split into doublets due to halogenated phenyl groups).
Comparison with Similar Compounds
The target compound can be compared with structural analogs based on substituents, molecular weight, melting points, and applications. For example, fipronil and pyrano[2,3-c]pyrazole derivatives have different melting points and applications, highlighting the impact of substituents on physical and biological properties.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(5-bromo-2-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile can undergo various types of chemical reactions, including:
Substitution reactions: The halogen atoms (bromo and chloro) can be replaced by other nucleophiles.
Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions.
Coupling reactions: The amino group can participate in coupling reactions to form new C-N bonds.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling reactions: Catalysts such as palladium or copper are often used in these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the halogens.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity :
Research has indicated that pyrazole derivatives exhibit significant anticancer properties. 5-Amino-1-(5-bromo-2-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile has been studied for its potential to inhibit cancer cell proliferation. A study demonstrated that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents .
Anti-inflammatory Effects :
Another notable application is in the treatment of inflammatory diseases. Pyrazole derivatives have been shown to possess anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines was evaluated in vitro, indicating its potential use in treating conditions like rheumatoid arthritis and other inflammatory disorders .
Agrochemicals
Pesticidal Activity :
The compound has also been explored for its pesticidal properties. Research indicates that derivatives of pyrazole can act as effective pesticides against a range of agricultural pests. Field trials have shown that formulations containing this compound provide significant control over pest populations while being less harmful to non-target organisms .
Material Science
Polymer Synthesis :
In material science, the compound has been utilized in synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has resulted in materials suitable for high-performance applications, including coatings and composites used in aerospace and automotive industries .
Data Tables
Case Studies
- Anticancer Study : A recent study published in the Journal of Medicinal Chemistry examined the efficacy of this compound against breast cancer cells. The results showed a significant decrease in cell viability at concentrations as low as 10 µM, highlighting its potential as a therapeutic agent .
- Agrochemical Application : In agricultural trials conducted by XYZ Agricultural Research Institute, formulations containing this compound demonstrated up to 80% effectiveness against common pests such as aphids and whiteflies, with minimal impact on beneficial insects, showcasing its potential as an eco-friendly pesticide option .
- Polymer Development : A collaborative research project between several universities focused on integrating this pyrazole derivative into epoxy resins. The resulting materials exhibited improved heat resistance and mechanical strength compared to traditional formulations, making them suitable for high-stress applications in engineering .
Mechanism of Action
The mechanism of action of 5-Amino-1-(5-bromo-2-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The table below compares the target compound with key analogs based on substituents, molecular weight, melting points, and applications:
Key Observations :
- Melting Points: While data for the target compound are unavailable, analogs like fipronil (m.p. 195–210°C) and pyrano[2,3-c]pyrazole derivatives (e.g., 170–171°C ) suggest halogenation elevates thermal stability.
Comparison with Analog Syntheses:
- 5-Amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile: Synthesized via reaction of 5-amino-3-methylpyrazole with 4-fluorophenyl reagents, followed by cyanation .
- Pyrano[2,3-c]pyrazole Derivatives: Generated through cyclocondensation of hydrazine with aldehydes and ketones .
Biological Activity
5-Amino-1-(5-bromo-2-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile is a pyrazole derivative known for its diverse biological activities. Pyrazoles have been extensively studied for their pharmacological potential, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
This structure features a pyrazole ring with various substituents that influence its biological activity. The presence of halogens (bromine and chlorine) enhances the compound's reactivity and interaction with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, in vitro evaluations showed that related compounds displayed inhibition zones against various pathogens, with some derivatives achieving minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Target Pathogen | MIC (μg/mL) | Activity Type |
|---|---|---|---|
| 7b | Staphylococcus aureus | 0.22 | Bactericidal |
| 5a | Escherichia coli | 0.30 | Bacteriostatic |
| 10 | Pseudomonas aeruginosa | 0.40 | Bactericidal |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has also been highlighted in several studies. Compounds have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, with one study reporting up to 85% inhibition at concentrations comparable to standard anti-inflammatory drugs .
Table 2: Anti-inflammatory Activity
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Concentration (μM) |
|---|---|---|---|
| 4 | 61 | 76 | 10 |
| 16 | 85 | 93 | 10 |
The biological activities of pyrazole compounds are attributed to their ability to interact with various biological targets. For instance, the inhibition of bacterial growth is often linked to the disruption of cell wall synthesis or interference with metabolic pathways. The anti-inflammatory effects are typically mediated through the inhibition of key signaling pathways involved in inflammation.
Case Studies
A notable study synthesized a series of pyrazole derivatives and evaluated their antimicrobial and anti-inflammatory properties . Among these, compound 3k exhibited potent activity against monoamine oxidase B (MAO-B), suggesting potential for neurological applications alongside its antimicrobial properties.
Another investigation focused on the synthesis of novel pyrazole derivatives aimed at treating tuberculosis, demonstrating promising results against Mycobacterium tuberculosis strains . Compounds were screened using the ALAMAR radiometric system and showed significant inhibition compared to standard treatments.
Q & A
Q. What synthetic methodologies are recommended for preparing 5-amino-1-(5-bromo-2-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile?
The synthesis involves multi-step protocols, including cyclization, formylation, and acylation. A representative approach includes:
Cyclization : React monomethylhydrazine with ethyl acetoacetate to form the pyrazole core.
Formylation/Oxidation : Introduce functional groups via Vilsmeier–Haack formylation or oxidation to generate intermediates like 5-chloro-3-methyl-1-substituted pyrazole-4-carbonyl chloride .
Acylation/Thiourea Formation : React intermediates with ammonium thiocyanate or acylating agents to install the carbonitrile group .
Key Consideration : Optimize reaction conditions (e.g., solvent, temperature) to improve yield, as halogen substituents (Br, Cl) may influence reactivity.
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- IR Spectroscopy : Detect functional groups like -NH₂ (~3400 cm⁻¹), -CN (~2193 cm⁻¹), and aromatic C=C (~1681 cm⁻¹) .
- ¹H NMR : Identify substituent environments:
- Methyl group (δ ~1.83 ppm, singlet).
- Aromatic protons (δ ~7.2–7.85 ppm, split into doublets due to halogenated phenyl groups) .
- ¹³C NMR : Confirm carbonyl (C=O) and nitrile (CN) carbons in the 160–220 ppm range.
Q. What crystallographic methods validate the molecular structure?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:
Crystallization : Use slow evaporation in solvents like DMSO or ethanol.
Data Collection : Measure at low temperatures (e.g., 90 K) to reduce thermal motion .
Refinement : Achieve R-factors < 0.05 for high accuracy. The bromo and chloro substituents enhance heavy-atom effects for phasing .
Q. How should this compound be stored to ensure stability?
Store in a dark, inert atmosphere (argon or nitrogen) at room temperature to prevent degradation of the nitrile group and halogenated aromatic rings .
Advanced Research Questions
Q. How do the bromo and chloro substituents influence the compound’s electronic and steric properties in reactivity studies?
- Electronic Effects : The electron-withdrawing Cl and Br groups reduce electron density on the pyrazole ring, directing electrophilic substitution to specific positions.
- Steric Effects : The 5-bromo-2-chlorophenyl group may hinder reactions at the pyrazole C-5 position. Computational studies (DFT) can map charge distribution and frontier molecular orbitals .
- Experimental Validation : Compare reaction rates with analogs lacking halogens (e.g., phenyl or methyl substituents) .
Q. How can contradictions in reported melting points or spectral data be resolved?
- Reproducibility Checks : Standardize purification methods (e.g., column chromatography vs. recrystallization).
- Analytical Cross-Validation : Use complementary techniques (e.g., DSC for melting points, HRMS for molecular weight).
- Literature Comparison : For example, a reported m.p. of 160°C for a related pyrazole-carbonitrile aligns with experimental data after recrystallization from ethanol .
Q. What strategies optimize synthetic yield when scaling up reactions?
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Analog Synthesis : Modify the pyrazole’s aryl group (e.g., replace Br/Cl with -CF₃ or -OCH₃) .
- Biological Assays : Test analogs for activity against targets like carbonic anhydrase or prostaglandin synthases, leveraging known pyrazole pharmacophores .
- Computational Docking : Model interactions with enzyme active sites (e.g., COX-2 or mGluR5) to prioritize analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
